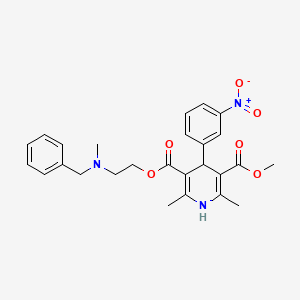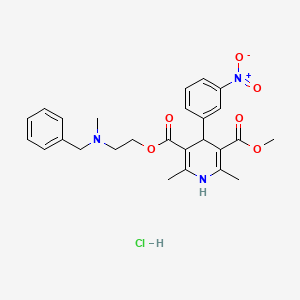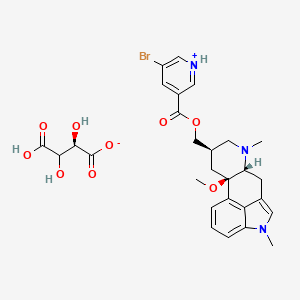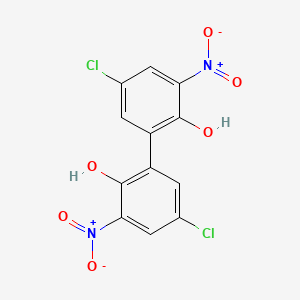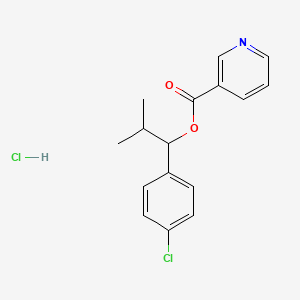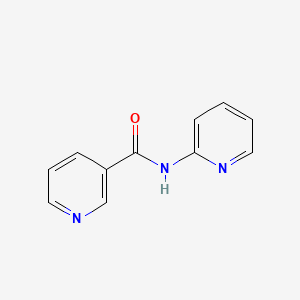
Ajmalicine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
罗布麻碱通过作为α1肾上腺素受体拮抗剂发挥作用。它优先与α1肾上腺素受体结合,导致血管舒张,随后血压降低。 这种机制使其在治疗高血压方面有效 .
类似化合物:
育亨宾: 另一种结构类似但药理作用不同的吲哚生物碱。
萝芙木碱: 结构上与罗布麻碱相关,但作为α2肾上腺素受体拮抗剂。
柯楠碱: 结构相似,但受体结合亲和力不同。
独特性: 罗布麻碱对α1肾上腺素受体的选择性作用是独一无二的,这使其区别于其他可能作用于不同受体或具有不同药理特性的类似化合物 .
生化分析
Biochemical Properties
Ajmalicine plays a significant role in various biochemical reactions. It acts as an α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors, which underlies its hypotensive effects . This compound interacts with several enzymes and proteins, including strictosidine synthase and strictosidine glucosidase, which are crucial in its biosynthesis . The compound also inhibits the CYP2D6 liver enzyme, affecting the metabolism of various drugs .
Cellular Effects
This compound influences several cellular processes. It has been shown to increase cerebral blood flow, which can improve oxygen bioavailability and potentially aid in the treatment of Alzheimer’s disease . This compound also exhibits cytotoxic effects on certain cancer cell lines and has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α1-adrenergic receptors, thereby inhibiting their activity . This interaction leads to vasodilation and reduced blood pressure. This compound also inhibits the CYP2D6 enzyme, which plays a role in drug metabolism . Additionally, it has been shown to interact with strictosidine synthase and strictosidine glucosidase during its biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time using genetically encoded Fluorescent Resonance Energy Transfer (FRET)-based nanosensors . These studies have shown that this compound levels can be monitored with high spatial and temporal resolution, providing insights into its stability and degradation . Long-term studies have indicated that this compound maintains its efficacy over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can exhibit toxic effects, including central nervous system depression and potential hepatotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in the terpenoid indole alkaloid (TIA) pathway . The biosynthesis of this compound involves the terpenoid moiety synthesized by the MEP pathway and the indole moiety synthesized by the indole pathway . Key enzymes involved in its biosynthesis include strictosidine synthase and strictosidine glucosidase . This compound’s metabolic flux can be monitored using FRET-based nanosensors, providing insights into its regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is accumulated within vacuoles against a concentration gradient, primarily due to the relative acidity of the vacuolar compartment . This dynamic distribution is influenced by the pH difference between the vacuole and the medium .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in vacuoles . The enzymes involved in its biosynthesis, such as strictosidine synthase, are also localized in specific subcellular compartments . This localization is crucial for the efficient biosynthesis and storage of this compound within plant cells .
准备方法
合成路线和反应条件: 罗布麻碱可以通过其前体异喹啉的生物合成来合成。该过程涉及萜类和吲哚部分。萜类部分通过MEP途径合成,从丙酮酸和D-甘油醛-3-磷酸开始。吲哚部分由色氨酸合成,由色氨酸脱羧酶催化形成色胺。 异喹啉合酶然后催化异喹啉的形成,它是所有萜类吲哚生物碱的共同前体 .
工业生产方法: 罗布麻碱的工业生产涉及从天然来源如萝芙木属植物和长春花属植物中提取。 提取过程通常包括溶剂提取、纯化和结晶以获得纯化合物 .
化学反应分析
反应类型: 罗布麻碱经历各种化学反应,包括:
氧化: 罗布麻碱可以被氧化形成不同的衍生物。
还原: 它可以被还原形成二氢衍生物。
取代: 罗布麻碱可以发生取代反应,特别是在吲哚氮上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及烷基卤化物和酰氯等试剂。
科学研究应用
相似化合物的比较
Yohimbine: Another indole alkaloid with similar structure but different pharmacological effects.
Rauwolscine: Structurally related to raubasine but acts as an alpha2-adrenoceptor antagonist.
Corynanthine: Similar in structure but has different receptor binding affinities.
Uniqueness: Raubasine is unique in its selective action on alpha1-adrenergic receptors, which distinguishes it from other similar compounds that may act on different receptors or have different pharmacological profiles .
属性
CAS 编号 |
483-04-5 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19?/m0/s1 |
InChI 键 |
GRTOGORTSDXSFK-WADGIJBFSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
手性 SMILES |
C[C@H]1[C@@H]2CN3CCC4=C(C3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
规范 SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
外观 |
Solid powder |
| 483-04-5 6474-90-4 |
|
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
19-epiajmalicine ajmalicine ajmalicine hydrochloride ajmalicine, (19alpha,20alpha)-isomer ajmalicine, (19beta)-isomer ajmalicine, (19beta,20alpha)-isomer ajmalicine, (3-beta,19beta)-isomer ajmalicine, (3beta,19alpha)-isomer ajmalicine, (3beta,19alpha,20alpha)-isomer ajmalicine, (hydrochloride(19beta,20alpha))-isomer ajmalicine, hydrochloride(19alpha)-isomer ajmalicine, PO4(19alpha)-isomer akuammigine delta-yohimbine Lamuran raubasine raubasine HCl raubasine hydrochloride rauvasan tetrahydro-alstonine tetrahydroalstonine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


